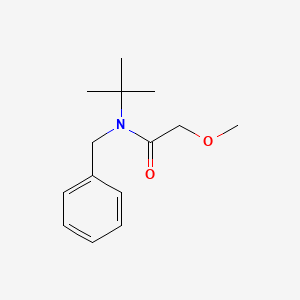

N-benzyl-N-tert-butyl-2-methoxyacetamide

Description

N-Benzyl-N-tert-butyl-2-methoxyacetamide is a tertiary acetamide derivative characterized by a benzyl group, a bulky tert-butyl substituent, and a methoxy moiety at the α-position of the acetamide backbone. These compounds are typically white solids with moderate to high melting points, influenced by substituent polarity and steric effects.

Properties

IUPAC Name |

N-benzyl-N-tert-butyl-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)15(13(16)11-17-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYQGGCDRGQYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-2-methoxyacetamide typically involves the reaction of N-benzylamine with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting intermediate is then treated with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Biocatalysis

One of the primary applications of N-benzyl-N-tert-butyl-2-methoxyacetamide is in the field of synthetic organic chemistry, particularly through biocatalytic processes. A notable study demonstrated a one-pot biocatalytic amine transaminase/acyl transferase cascade for synthesizing this compound from benzaldehyde. The process achieved a remarkable conversion rate of up to 97% under optimized conditions, showcasing its efficiency in producing amides from aldehydes in aqueous solutions .

Case Study: Amine Transaminase/Acyl Transferase Cascade

- Objective : To synthesize N-benzyl-2-methoxyacetamide.

- Methodology : Utilized a combination of amine transaminases and acyl transferases.

- Results :

Pharmaceutical Applications

The compound has potential pharmaceutical applications, particularly as a precursor in drug synthesis. Its structural characteristics allow it to serve as an intermediate for various bioactive molecules. For instance, derivatives of this compound may exhibit pharmacological properties relevant to treating specific diseases.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments indicate that the compound has an LD50 (oral) value of 400 mg/kg in rats, suggesting moderate toxicity levels .

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight and Substituents : II-56’s higher molecular weight (402.17 vs. 320.21) stems from the 4-chlorophenyl and 4-methoxybenzyl groups, which introduce halogen and aromatic methoxy functionalities. In contrast, II-49’s propyl group reduces steric bulk.

- Melting Points : II-49 exhibits a significantly higher melting point (170–172°C) than II-56 (124–126°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole forces from the 4-methoxyphenyl group) and reduced steric hindrance compared to II-56’s bulky benzyl and chloro substituents.

- Chromatographic Behavior : The lower Rf value of II-56 (0.26) reflects higher polarity due to the chloro and methoxy groups, whereas II-49’s higher Rf (0.34) aligns with its less polar propyl chain .

Functional Group Variations

- N-tert-Butylacetamide : This simpler analog lacks the benzyl and methoxy groups, resulting in a significantly lower molecular weight (115.18 vs. ~320–400 for other analogs).

- Triazole-Containing Analog : The compound in incorporates a triazolylthio group and benzyloxy phenyl, introducing sulfur and heterocyclic moieties. These features likely increase metabolic stability and alter electronic properties compared to acetamide derivatives.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-tert-butyl-2-methoxyacetamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step nucleophilic substitutions or coupling reactions. For analogous acetamides, key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides to activate carboxylic acid precursors (e.g., 2-methoxyacetic acid) for reaction with N-benzyl-N-tert-butylamine .

- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity and stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., benzyl vs. tert-butyl groups). For example, tert-butyl protons appear as a singlet at ~1.2–1.4 ppm, while methoxy groups resonate at ~3.3–3.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula .

- IR spectroscopy : Detect characteristic amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1100–1250 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. IC50 values can quantify potency .

- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) with MTT assays to evaluate selectivity and therapeutic potential .

- Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2) and identify metabolic hotspots (e.g., tert-butyl demethylation) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in nucleophilic substitutions) .

- DFT calculations : Model transition states to predict regioselectivity in alkylation or oxidation reactions .

- In situ monitoring : Use techniques like ReactIR or stopped-flow NMR to capture transient intermediates (e.g., acyloxyboron species in coupling reactions) .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method in PBS at 25°C) to ensure reproducibility .

- Data normalization : Account for batch-to-batch purity variations using HPLC-UV (≥98% purity threshold) .

- Meta-analysis : Compare results across multiple assays (e.g., SPR vs. ITC for binding affinity) to resolve discrepancies .

Q. What strategies improve the stability of this compound under physiological or storage conditions?

- pH optimization : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the amide bond .

- Lyophilization : Increase shelf life by removing water, which reduces oxidative degradation .

- Light-sensitive packaging : Use amber vials to block UV-induced decomposition of the methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.